Octadecadienyl acetate, (3E,13Z)-
Description
Overview of Semiochemicals and Pheromones in Interspecific and Intraspecific Communication
Semiochemicals are fundamental to the survival and reproduction of many insects. researchgate.netherts.ac.uk They can be volatile, traveling through the air to be detected by the olfactory system, or non-volatile, perceived through contact and taste. researchgate.net Pheromones, as a form of intraspecific communication, are incredibly diverse in their function. researchgate.netnih.gov They can signal alarm, mark trails to food sources, or regulate social hierarchies within a colony. researchgate.net
Sex pheromones are a particularly well-studied class of releaser pheromones, which elicit an immediate behavioral response in the receiving individual. researchgate.net Typically released by one sex, usually the female, these chemical plumes are detected by the other sex, often via highly specialized and sensitive antennae, guiding them towards a potential mate. researchgate.net This chemical communication is often highly specific, with unique blends of compounds and precise ratios acting as a key mechanism for reproductive isolation between closely related species.
Contextualizing (E,Z)-3,13-Octadecadienyl Acetate (B1210297) within Lepidopteran Sex Pheromone Systems
The order Lepidoptera, which includes moths and butterflies, is renowned for its extensive use of sex pheromones. These are typically long-chain unsaturated fatty acid derivatives, including acetates, alcohols, and aldehydes. lu.se The specificity of these pheromone signals is often achieved through a combination of factors: the chain length of the carbon backbone, the number and position of double bonds, the geometry (Z or E configuration) of these double bonds, and the functional group present. lu.se
Within this context, (E,Z)-3,13-Octadecadienyl acetate emerges as a significant player in the chemical communication of several lepidopteran species. It is an 18-carbon chain acetate with two double bonds, one at the 3rd carbon position with an (E) configuration and another at the 13th carbon position with a (Z) configuration. This specific isomer has been identified as a key component of the female-produced sex pheromone in a number of moth species, acting as a powerful attractant for males. Its presence and the specific blend it is part of are crucial for successful mate location and courtship.
Detailed Research Findings
The identification and synthesis of (E,Z)-3,13-Octadecadienyl acetate have been pivotal in understanding the chemical ecology of several economically important pest species. Research has focused on its role in the pheromone blends of various moths, particularly those in the families Sesiidae (clearwing moths) and Cossidae (leopard and carpenter moths).
For instance, in the case of the Leopard Moth (Zeuzera pyrina), a pest of various fruit and forest trees, the sex pheromone is a blend of two isomers: (E,Z)-2,13-octadecadienyl acetate and (E,Z)-3,13-octadecadienyl acetate. sedq.es The precise ratio of these components is critical for optimal attraction of male moths. sedq.es Similarly, this compound is a key attractant for the Lesser Peachtree Borer (Synanthedon pictipes) and the Greater Peachtree Borer (Synanthedon exitiosa), both significant pests of stone fruit trees. researchgate.netherts.ac.uk The identification of (E,Z)-3,13-Octadecadienyl acetate and its isomers as potent attractants has led to their widespread use in pheromone-baited traps for monitoring pest populations and in mating disruption strategies for their control. nih.govepa.gov
The biosynthesis of such long-chain unsaturated acetates in Lepidoptera is a complex enzymatic process. It typically begins with common fatty acid precursors, such as palmitic or stearic acid. A series of desaturase enzymes then introduce double bonds at specific positions along the carbon chain. researchgate.netd-nb.info Further modifications, such as chain shortening or elongation, can occur before a reductase converts the fatty acyl precursor to an alcohol. Finally, an acetyltransferase adds the acetate group to form the final pheromone component. researchgate.netnih.gov While the general pathway is understood, the specific enzymes and their precise actions in the production of (E,Z)-3,13-Octadecadienyl acetate are a subject of ongoing research.
Below are interactive data tables summarizing the chemical properties of (E,Z)-3,13-Octadecadienyl acetate and a list of some lepidopteran species that utilize this compound or its isomers in their chemical communication.
Table 1: Chemical Properties of (E,Z)-3,13-Octadecadienyl acetate
| Property | Value |
| Chemical Formula | C₂₀H₃₆O₂ |
| Molecular Weight | 308.5 g/mol |
| CAS Number | 53120-26-6 |
| Appearance | Liquid |
| Boiling Point | Not specified |
| Density | Not specified |
Table 2: Lepidopteran Species Utilizing (E,Z)-3,13-Octadecadienyl Acetate and Its Isomers
| Species | Family | Common Name | Pheromone Component(s) Including 3,13-Octadecadienyl Acetate Isomers |
| Zeuzera pyrina | Cossidae | Leopard Moth | (E,Z)-2,13-Octadecadienyl acetate, (E,Z)-3,13-Octadecadienyl acetate sedq.es |
| Synanthedon pictipes | Sesiidae | Lesser Peachtree Borer | (E,Z)-3,13-Octadecadienyl acetate, (Z,Z)-3,13-Octadecadienyl acetate herts.ac.uknih.gov |
| Synanthedon exitiosa | Sesiidae | Greater Peachtree Borer | (Z,Z)-3,13-Octadecadienyl acetate, (E,Z)-3,13-Octadecadienyl acetate epa.gov |
| Nokona pernix | Sesiidae | A clearwing moth | (3E,13Z)- and (3Z,13Z)-isomers of 3,13-octadecadien-1-ol (B13684098) researchgate.net |
| Synanthedon bicingulata | Sesiidae | A clearwing moth | (E,Z)-3,13-octadecadienyl acetate, (Z,Z)-3,13-octadecadienyl acetate medchemexpress.com |
| Synanthedon tenuis | Sesiidae | Smaller clear wing moth | (Z,Z)-3,13-octadecadien-1-yl acetate nih.gov |
| Brachodes appendiculata | Brachodidae | (E,Z)-3,13-Octadecadienyl acetate pherobase.com | |
| Prochoreutis sehestediana | Choreutidae | Silver-dot twitcher moth | (E,Z)-3,13-Octadecadienyl acetate pherobase.com |
| Zenodoxus heucherae | Sesiidae | (E,Z)-3,13-Octadecadienyl acetate pherobase.com | |
| Zenodoxus mexicanus | Sesiidae | (E,Z)-3,13-Octadecadienyl acetate pherobase.com | |
| Zenodoxus rubens bexari | Sesiidae | (E,Z)-3,13-Octadecadienyl acetate pherobase.com |
Properties
IUPAC Name |
[(3E,13Z)-octadeca-3,13-dienyl] acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H36O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-22-20(2)21/h6-7,16-17H,3-5,8-15,18-19H2,1-2H3/b7-6-,17-16+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVJPJXKHBZNADP-ZSTZHTMOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC=CCCCCCCCCC=CCCOC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC/C=C\CCCCCCCC/C=C/CCOC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H36O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7035301 | |
| Record name | (3E,13Z)-Octadecadien-1-yl acetate | |
| Source | EPA DSSTox | |
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Molecular Weight |
308.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
53120-26-6 | |
| Record name | (E,Z)-3,13-Octadecadienyl acetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=53120-26-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Octadecadienyl acetate, (3E,13Z)- | |
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| Record name | 3,13-Octadecadien-1-ol, 1-acetate, (3E,13Z)- | |
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| Record name | (3E,13Z)-Octadecadien-1-yl acetate | |
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| Record name | (3E,13Z)-octadeca-3,13-dienyl acetate | |
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| Record name | OCTADECADIENYL ACETATE, (3E,13Z)- | |
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Biological Discovery and Characterization of E,z 3,13 Octadecadienyl Acetate from Natural Sources
Identification from Glandular Extracts and Volatile Collections
The identification of (E,Z)-3,13-Octadecadienyl acetate (B1210297) has primarily been achieved through the analysis of pheromone gland extracts and the collection of volatiles released by female moths. These methods provide direct evidence of the compounds produced and used by insects for chemical communication.
Association with Sesiidae Species (Clearwing Moths)
(E,Z)-3,13-Octadecadienyl acetate is a well-established pheromone component for numerous species within the Sesiidae family, commonly known as clearwing moths. oup.compherobase.comwikipedia.org Unlike many other sesiids that are attracted to either (Z,Z)- or (E,Z)-3,13-octadecadienyl acetate (ODDA), some species utilize a blend of these isomers. oup.com For instance, research has shown that a combination of (E,Z)-3,13-octadecadienyl acetate and its (Z,Z) isomer is crucial for attracting certain clearwing moth species. researchgate.netscilit.com
Field trapping experiments have been instrumental in demonstrating the attractant properties of this compound for various Sesiidae species. oup.comscilit.com For example, studies have utilized synthetic versions of (E,Z)-3,13-Octadecadienyl acetate in traps to monitor and capture male clearwing moths, confirming its role as a potent sex attractant. researchgate.netscilit.com The specific ratio of (E,Z)-3,13-Octadecadienyl acetate to other compounds, such as its (Z,Z) isomer, can be critical for optimal attraction of different species. researchgate.net
The table below summarizes some of the Sesiidae species that have been associated with (E,Z)-3,13-Octadecadienyl acetate.
| Species | Family | Role of (E,Z)-3,13-Octadecadienyl acetate |
| Synanthedon bicingulata | Sesiidae | Sex pheromone component. researchgate.net |
| Synanthedon pictipes (Lesser Peachtree Borer) | Sesiidae | Sex pheromone that attracts males. medchemexpress.comherts.ac.ukcaltagmedsystems.co.uk |
| Synanthedon exitiosa (Greater Peachtree Borer) | Sesiidae | Attractant. herts.ac.uk |
| Zenodoxus heucherae | Sesiidae | Attractant. pherobase.com |
| Zenodoxus mexicanus | Sesiidae | Attractant. pherobase.com |
| Zenodoxus rubens bexari | Sesiidae | Attractant. pherobase.com |
| Nokona pernix | Sesiidae | The related alcohol, (E,Z)-3,13-octadecadien-1-ol, is a key pheromone component. nih.govresearchgate.net |
Association with Cossidae Species (Leopard Moths)
While C12-C18 chain length acetates, aldehydes, or alcohols are typical pheromone components in the Cossidae family, specific associations with (E,Z)-3,13-Octadecadienyl acetate have been noted. nih.gov The leopard moth, Zeuzera pyrina, is a prominent example of a Cossidae species that utilizes this compound as a sex pheromone. herts.ac.ukpherobase.com Research has confirmed that (E,Z)-3,13-Octadecadienyl acetate is an attractant for this species. pherobase.com
| Species | Family | Role of (E,Z)-3,13-Octadecadienyl acetate |
| Zeuzera pyrina (Leopard Moth) | Cossidae | Attractant and sex pheromone. herts.ac.ukpherobase.com |
Other Lepidopteran Species and Pheromone Blends Involving (E,Z)-3,13-Octadecadienyl Acetate
Beyond the Sesiidae and Cossidae families, (E,Z)-3,13-Octadecadienyl acetate has been identified as an attractant for other Lepidopteran species. pherobase.com Often, this compound is part of a multi-component pheromone blend, where the specific ratio of components is crucial for species-specific communication. researchgate.net This highlights the complexity of chemical signaling in moths, where subtle variations in the pheromone blend can lead to reproductive isolation between closely related species.
The following table lists other Lepidopteran species known to be attracted to (E,Z)-3,13-Octadecadienyl acetate.
| Species | Family | Subfamily | Common Name | Role of (E,Z)-3,13-Octadecadienyl acetate |
| Brachodes appendiculata | Brachodidae | Brachodinae | Attractant. pherobase.com | |
| Prochoreutis sehestediana | Choreutidae | Choreutinae | Silver-dot twitcher moth | Attractant. pherobase.com |
Advanced Analytical Methodologies for Natural Product Elucidation
The identification and structural confirmation of (E,Z)-3,13-Octadecadienyl acetate from minute quantities of natural material have been made possible by sophisticated analytical techniques. These methods allow researchers to separate, detect, and identify the individual components of complex pheromone blends with high sensitivity and specificity.
Gas Chromatography-Electroantennographic Detection (GC-EAD) in Pheromone Component Screening
Gas Chromatography-Electroantennographic Detection (GC-EAD) is a powerful technique used to screen for biologically active compounds in insect pheromone extracts. researchgate.netresearchgate.net In this method, the effluent from a gas chromatograph is split into two streams. One stream goes to a standard detector (like a Flame Ionization Detector or FID), while the other is passed over an insect's antenna. researchgate.net If a compound in the extract elicits an olfactory response from the antenna, a recordable electrical potential is generated. nih.govnih.gov
This technique has been instrumental in identifying potential pheromone components, including (E,Z)-3,13-Octadecadienyl acetate, from glandular extracts of various moth species. nih.govresearchgate.netresearchgate.net By correlating the peaks from the GC detector with the electrophysiological responses from the antenna, scientists can pinpoint the specific compounds that are perceived by the insect. researchgate.netresearchgate.net GC-EAD analysis of pheromone gland extracts from female moths has revealed the presence of multiple EAD-active compounds, which are then targeted for further structural identification. nih.gov
Gas Chromatography-Mass Spectrometry (GC-MS) for Structural Confirmation
Once a biologically active compound is detected using GC-EAD, Gas Chromatography-Mass Spectrometry (GC-MS) is employed for its structural confirmation. nih.govresearchgate.netresearchgate.net In GC-MS, the separated compounds from the gas chromatograph are introduced into a mass spectrometer, which bombards them with electrons, causing them to fragment in a predictable manner. The resulting mass spectrum is a unique "fingerprint" of the molecule, showing the mass-to-charge ratio of the fragments. researchgate.netresearchgate.net
By comparing the mass spectrum of the unknown compound from the insect extract with the spectra of synthetic standards, researchers can definitively identify its chemical structure. nih.govresearchgate.netresearchgate.net This method has been crucial in confirming the identity of (E,Z)-3,13-Octadecadienyl acetate in numerous Lepidopteran species. nih.govresearchgate.net The retention time of the natural compound on the GC column is also compared with that of the synthetic standard for additional confirmation. researchgate.netresearchgate.net
Other Chromatographic and Spectroscopic Approaches in Pheromone Analysis
The analysis and characterization of pheromones like (E,Z)-3,13-Octadecadienyl acetate rely on a suite of sophisticated analytical methods. The minute quantities produced by insects necessitate highly sensitive techniques for accurate identification. wikipedia.org
A cornerstone of pheromone identification is Gas Chromatography (GC) , often coupled with other detectors. The choice of GC column is critical; high-polarity columns are frequently used to separate different geometric isomers of pheromones, which may have very similar boiling points but different biological activities. researchgate.net For instance, the various isomers of 3,13- and 2,13-octadecadien-1-ols and their acetates can be resolved and identified based on their distinct retention times on such columns. researchgate.net
Mass Spectrometry (MS) , particularly when coupled with GC (GC-MS), is indispensable for determining the molecular weight and structure of pheromone components. While the acetoxy derivatives of 3,13- and 2,13-dienes may produce very similar mass spectra, their corresponding alcohols can be distinguished by comparing the relative intensities of key fragment ions. researchgate.net This allows for the differentiation of positional isomers.
Electroantennography (EAG) is a powerful bioassay technique that measures the electrical response of an insect's antenna to volatile compounds. When coupled with GC (GC-EAD), it allows researchers to pinpoint which specific compounds in a complex natural extract are biologically active. wikipedia.orgcambridge.org This method was crucial in identifying the (3E,13Z)- and (3Z,13Z)-isomers of 3,13-octadecadien-1-ol (B13684098) as the two EAG-active components in the pheromone gland extract of the sesiid moth, Nokona pernix. researchgate.net
Nuclear Magnetic Resonance (NMR) spectroscopy (both ¹H and ¹³C NMR) is vital for the definitive structural elucidation of pheromones, especially after they have been synthesized for confirmation. researchgate.net It provides detailed information about the carbon skeleton and the position and geometry of double bonds.
The table below summarizes the application of these techniques in the analysis of octadecadienyl acetates and related pheromone components.
| Analytical Technique | Application in Pheromone Analysis | Specific Findings for Octadecadienyl Acetates |
| Gas Chromatography (GC) | Separation of volatile compounds in a pheromone extract. High-polarity columns separate geometric isomers. | Different retention times for various geometrical isomers of 3,13- and 2,13-octadecadienyl compounds on high-polar columns. researchgate.net |
| GC-Mass Spectrometry (GC-MS) | Identification based on molecular weight and fragmentation patterns. | Used to analyze gland extracts and differentiate positional isomers, such as 3,13- and 2,13-dienes, often after conversion to alcohols. researchgate.net |
| GC-Electroantennography (GC-EAD) | Identifies biologically active components in an extract by measuring antennal response. | Confirmed the activity of (3E,13Z)- and (3Z,13Z)-isomers of 3,13-octadecadien-1-ol in Nokona pernix. researchgate.net |
| NMR Spectroscopy (¹H, ¹³C) | Provides definitive structural elucidation of synthesized pheromone standards for comparison with natural extracts. | Used to analyze and confirm the structure of synthesized geometrical isomers of 3,13- and 2,13-octadecadienyl compounds. researchgate.netresearchgate.net |
Further specific analytical data, such as Kovats retention indices, are used to standardize GC retention times, aiding in the identification of these compounds across different systems.
| Compound | Kovats Retention Index (Non-polar column) | Kovats Retention Index (Polar column) |
| (E,Z)-3,13-Octadecadien-1-ol acetate | 2000 | 2065 |
Biosynthetic Pathways and Enzymatic Mechanisms of Octadecadienyl Acetate Pheromones
Precursor Identification and Metabolic Routes to Long-Chain Unsaturated Acetates
The production of long-chain unsaturated acetates like (E,Z)-3,13-Octadecadienyl acetate (B1210297) originates from primary metabolism. The fundamental building block for these compounds is acetyl-CoA, which is channeled into fatty acid synthesis. frontiersin.org This process, catalyzed by acetyl-CoA carboxylase and fatty acid synthase, produces saturated fatty acid precursors, typically with chain lengths of C16 or C18. nih.govfrontiersin.org In some cases, amino acid carbon skeletons can also serve as initial units for elongation. nih.gov
The specific chain length of the final pheromone is determined by either chain-shortening or elongation of these initial fatty acid precursors. researchgate.net For instance, the biosynthesis of some moth pheromones involves the elongation of fatty acyl-CoA moieties. nih.gov The production of (E,Z)-3,13-Octadecadienyl acetate, a C18 compound, likely involves the modification of an 18-carbon fatty acid precursor.
Studies on various moth species have demonstrated the incorporation of labeled precursors, such as sodium [1-¹⁴C]acetate, into pheromone components, confirming the link to fatty acid biosynthesis. nih.gov These precursors are not only converted into the final pheromone but are also found in glycerolipids like triacylglycerols, indicating a complex interplay between pheromone production and general lipid metabolism. nih.gov
Table 1: Key Precursors and Intermediates in Long-Chain Unsaturated Acetate Biosynthesis
| Precursor/Intermediate | Role in Biosynthesis |
| Acetyl-CoA | The fundamental building block for fatty acid synthesis. frontiersin.org |
| Malonyl-CoA | Formed from acetyl-CoA and used for fatty acid chain elongation. frontiersin.org |
| Saturated Fatty Acyl-CoAs (e.g., Palmitoyl-CoA, Stearoyl-CoA) | Initial products of fatty acid synthesis that undergo further modification. nih.govfrontiersin.org |
| Unsaturated Fatty Acyl-CoAs | Formed by the action of desaturases; key intermediates in creating the correct double bond structure. |
| Fatty Alcohols | Produced by the reduction of fatty acyl-CoAs; immediate precursors to acetate esters. nih.gov |
Enzymatic Transformations in Pheromone Production
Desaturases are crucial enzymes that introduce double bonds into the fatty acid chain at specific positions and with specific stereochemistry (Z or E configuration). frontiersin.orgnih.gov These enzymes are often located on the endoplasmic reticulum membrane and exhibit remarkable substrate, regio-, and stereospecificity. frontiersin.orgnih.gov The production of (E,Z)-3,13-Octadecadienyl acetate requires at least two separate desaturation steps to create the double bonds at the 3 and 13 positions with the correct E and Z geometry.
The evolution of diverse desaturases has been a key factor in the diversification of moth pheromones. pnas.org Some desaturases are multifunctional, capable of introducing double bonds at different positions or even creating triple bonds. nih.gov For example, a single desaturase in the processionary moth Thaumetopoea pityocampa can catalyze multiple reactions required for its pheromone synthesis. nih.gov The formation of the specific (E,Z)-3,13 diene system likely involves a sequence of desaturation events catalyzed by highly specific desaturase enzymes. The order of these desaturation reactions can vary between species. frontiersin.org
The final step in the biosynthesis of acetate pheromones is the esterification of the fatty alcohol precursor. This reaction is catalyzed by an acetyltransferase (ATF), which transfers an acetyl group from acetyl-CoA to the hydroxyl group of the fatty alcohol. nih.govresearchgate.net
While the acetyltransferases responsible for the production of many straight-chain alkyl acetate pheromones in insects have been challenging to identify, their activity is essential for the formation of the final active pheromone component. researchgate.netnih.gov Research has shown that acetyltransferases can act on a range of long-chain fatty alcohols with varying chain lengths (from 10 to 18 carbons). nih.gov The enzyme responsible for the acetylation of (E,Z)-3,13-octadecadienol would recognize this specific di-unsaturated alcohol as its substrate, completing the synthesis of (E,Z)-3,13-Octadecadienyl acetate.
Genetic and Molecular Regulation of Pheromone Biosynthesis
The biosynthesis of moth sex pheromones is a tightly regulated process, often controlled by neuropeptides and the expression of specific genes. nih.gov The Pheromone Biosynthesis Activating Neuropeptide (PBAN) is a key hormonal messenger in many moth species. nih.govnih.gov Produced in the subesophageal ganglion, PBAN is released into the hemolymph and binds to its receptor on the pheromone gland cells, triggering a signal transduction cascade that activates the biosynthetic pathway. nih.govnih.gov
The regulation of pheromone production also occurs at the genetic level, with the expression of genes encoding biosynthetic enzymes being a critical control point. lu.senih.gov The identification and functional characterization of genes for desaturases, fatty acyl reductases (FARs), and acetyltransferases have provided significant insights into the molecular basis of pheromone diversity. lu.seresearchgate.net Transcriptome analysis of pheromone glands has been instrumental in identifying candidate genes involved in the biosynthesis of specific pheromones. lu.sed-nb.info The evolution of new pheromone blends can be driven by changes in the expression or function of these key enzyme-encoding genes. nih.govpnas.org For example, the activation of a previously non-functional desaturase gene can lead to a major shift in the pheromone composition of a species. pnas.org The specific genes and regulatory networks controlling the precise production of (E,Z)-3,13-Octadecadienyl acetate are likely unique to the species that utilize this compound.
Neurobiological and Behavioral Responses to E,z 3,13 Octadecadienyl Acetate
Electroantennographic and Electrophysiological Studies of Olfactory Receptor Neuron Activity
The antennae of male moths are specialized to detect pheromones, and the olfactory sensory neurons (OSNs) within these antennae generate electrical signals in response to specific chemical cues. mdpi.com Electrophysiological techniques, such as electroantennography (EAG), are instrumental in studying these responses.
In studies involving the lightbrown apple moth, Epiphyas postvittana, EAG screenings of various compounds revealed that several unsaturated aliphatic acetates elicited significant male-specific responses. researchgate.net Research on Synanthedon bicingulata has shown a significant EAG response in male antennae to both (E,Z)-3,13-octadecadienyl acetate (B1210297) and its isomer, (Z,Z)-3,13-octadecadienyl acetate. researchgate.net Similarly, in the hawkmoth Manduca sexta, about 32% of the sensory neurons on the antenna are specialized for detecting pheromones. nih.gov
Further detailed studies using techniques like gas chromatography coupled with electroantennographic detection (GC-EAD) have been employed to identify specific active compounds in pheromone gland extracts. researchgate.net For instance, in the oak processionary moth, Thaumetopoea processionea, two EAD-active compounds were identified from female pheromone gland extracts. researchgate.net The intensity and pattern of the neuronal firing can encode information about the odor stimulus, with some neurons showing tonic responses at low concentrations and more phasic responses at higher concentrations. yale.edu The response of these neurons can also be modulated by the presence of other compounds, leading to synergistic or antagonistic effects.
Chemo-Ecological Role as a Pheromone Component and Behavioral Modifier
As a semiochemical, (E,Z)-3,13-octadecadienyl acetate plays a crucial role in the chemical communication systems of various insect species, primarily as a sex pheromone to attract males. pherobase.com
(E,Z)-3,13-Octadecadienyl acetate is a known attractant for several species of clearwing moths (family Sesiidae). It is a key component of the sex pheromone for the lesser peachtree borer, Synanthedon pictipes, and the peachtree borer, Synanthedon exitiosa. medchemexpress.commedchemexpress.comcaltagmedsystems.co.ukherts.ac.uk Field trials have demonstrated the effectiveness of this compound in luring males of these species to traps. herts.ac.uk
The compound's attractiveness is often dependent on its isomeric purity and the presence of other compounds in a blend. For Synanthedon bicingulata, a blend of (E,Z)-3,13-octadecadienyl acetate and (Z,Z)-3,13-octadecadienyl acetate was found to be effective in trapping males. researchgate.net In some cases, a single isomer is sufficient for attraction. For example, in British Columbia, (3Z,13Z)-octadecadienyl acetate alone was found to be highly attractive to the apple clearwing moth, Synanthedon myopaeformis. cambridge.org
The following table summarizes the attractant properties of (E,Z)-3,13-Octadecadienyl acetate and its isomers for various species.
| Species | Attractant Compound(s) | Notes |
| Synanthedon pictipes (Lesser Peachtree Borer) | (E,Z)-3,13-Octadecadienyl acetate | A primary component of the female sex pheromone. medchemexpress.commedchemexpress.comcaltagmedsystems.co.uk |
| Synanthedon exitiosa (Peachtree Borer) | (Z,Z)-3,13-Octadecadienyl acetate | A primary component of the female sex pheromone. mdpi.comnih.gov |
| Synanthedon myopaeformis (Apple Clearwing Moth) | (Z,Z)-3,13-Octadecadienyl acetate | Highly attractive as a single component in some regions. cambridge.org |
| Synanthedon bicingulata | (E,Z)-3,13-Octadecadienyl acetate and (Z,Z)-3,13-Octadecadienyl acetate | A blend of these two isomers is essential for male attraction. researchgate.netmedchemexpress.com |
| Zeuzera pyrina (Leopard Moth) | (E,Z)-3,13-Octadecadienyl acetate | Functions as both a pheromone and a general attractant. pherobase.comherts.ac.uk |
While certain compounds are attractants, others can have an inhibitory or antagonistic effect on male response. In the case of the apple clearwing moth, Synanthedon myopaeformis, the addition of 5% (3Z,13Z)-octadecadienol to the primary attractant, (3Z,13Z)-octadecadienyl acetate, appeared to be antagonistic. cambridge.org Similarly, for the oak processionary moth, the (E,E) isomer of the primary attractant was found to inhibit the attraction of males when mixed in certain ratios. researchgate.net This highlights the specificity of the olfactory system and how subtle changes in the pheromone blend can drastically alter the behavioral outcome.
In many insect species, the sex pheromone is not a single compound but a precise blend of several components. The presence of multiple components can act synergistically, meaning the blend is more attractive than the sum of its individual parts. For instance, in some moth species, the addition of a secondary compound to the primary pheromone significantly increases trap catches. While research on the synergistic effects specifically involving (E,Z)-3,13-octadecadienyl acetate is ongoing, the principle of synergy is well-established in moth pheromones. For example, in the oak processionary moth, two compounds identified from the female pheromone gland work together to attract males. researchgate.net
Dose-Response Relationships and Behavioral Specificity in Field and Laboratory Bioassays
The behavioral response of an insect to a pheromone is often dose-dependent. Field and laboratory bioassays are crucial for determining the optimal concentration and ratio of pheromone components for maximum attraction. In field trapping experiments for the apple clearwing moth, traps baited with (3Z,13Z)-octadecadienyl acetate alone were as, or more, attractive than binary or ternary blends. cambridge.org This suggests a strong response to this specific compound at the tested doses.
Research on the oak processionary moth demonstrated that the effectiveness of traps baited with the synthetic pheromone was highly dependent on the dose and the placement of the trap in the tree canopy. researchgate.net Traps with a 10 mg lure placed in the upper crown of oak trees caught significantly more males. researchgate.net This indicates a clear dose-response relationship and highlights the importance of optimizing lure dosage for effective pest management strategies.
Application Strategies for E,z 3,13 Octadecadienyl Acetate in Pest Management Research
Pheromone Trapping for Population Monitoring and Surveillance
Pheromone-baited traps are a cornerstone of IPM programs, providing essential data on pest presence, abundance, and seasonal activity. The inclusion of (E,Z)-3,13-Octadecadienyl acetate (B1210297) in lures has been instrumental in the effective monitoring of key lepidopteran pests.
Trap Design and Lure Efficacy Studies
The effectiveness of pheromone trapping is contingent on both the design of the trap and the composition of the lure. For the leopard moth, Zeuzera pyrina, research has shown that lures containing a blend of (E,Z)-2,13-octadecenyl acetate and (E,Z)-3,13-Octadecadienyl acetate are effective in attracting male moths. modares.ac.irevergreengrowers.comareeo.ac.ir While the former is the main component, the addition of approximately 5% of (E,Z)-3,13-Octadecadienyl acetate is crucial for optimal attraction. modares.ac.irareeo.ac.ir
Studies have evaluated various trap designs for monitoring Z. pyrina. Delta traps, often red in color, are commonly recommended and have been shown to be effective. evergreengrowers.comareeo.ac.ir The placement of these traps is also a critical factor, with recommendations to hang them approximately one meter above the tree canopy for effective monitoring. evergreengrowers.com In some studies, funnel traps have also been demonstrated to capture a significant number of male moths.
For the lesser peachtree borer, Synanthedon pictipes, (E,Z)-3,13-Octadecadienyl acetate is a known attractant used in monitoring lures. pherobase.commedchemexpress.com Pheromone traps are a key tool for detecting the presence of this pest and for timing control measures. colostate.eduncsu.edu
Interactive Data Table: Lure Composition and Trap Design for Zeuzera pyrina Monitoring
| Target Pest | Lure Composition | Trap Type | Key Findings |
| Zeuzera pyrina (Leopard Moth) | (E,Z)-2,13-octadecenyl acetate and (E,Z)-3,13-Octadecadienyl acetate (typically 95:5 ratio) modares.ac.irareeo.ac.ir | Red Paper or Plastic Delta Traps evergreengrowers.comareeo.ac.ir | The addition of (E,Z)-3,13-Octadecadienyl acetate is essential for attracting male moths. modares.ac.ir Trap placement at 1m above the canopy is recommended. evergreengrowers.com |
| Zeuzera pyrina (Leopard Moth) | Commercial pheromone dispenser (PH-990-1PR) containing a 95:5 blend of (E,Z)-2,13-octadecenyl acetate and (E,Z)-3,13-octadecenyl acetate areeo.ac.ir | Delta traps areeo.ac.ir | Used effectively for monitoring seasonal flight and in mass trapping studies. areeo.ac.ir |
| Synanthedon pictipes (Lesser Peachtree Borer) | (E,Z)-3,13-Octadecadienyl acetate pherobase.commedchemexpress.com | Pheromone traps colostate.eduncsu.edu | Effective tool for monitoring pest abundance and timing insecticide applications. colostate.eduncsu.edu |
Seasonal Flight Period Determination and Pest Phenology
Pheromone traps baited with lures containing (E,Z)-3,13-Octadecadienyl acetate are vital for determining the seasonal flight patterns of pest populations. This information on pest phenology is crucial for timing control interventions, such as the application of insecticides or the deployment of mating disruption technologies.
For Zeuzera pyrina, monitoring studies in various regions have used such traps to establish that the adult flight period can extend from May to September. evergreengrowers.com In specific locations, monitoring has revealed distinct peaks in moth activity. For example, in Syrian apple orchards, moth flight started in early June with a high peak in mid-June and another in early July in some areas, while in others the peak was in late July. researchgate.net In walnut orchards in Iran, pheromone traps have been used to monitor the seasonal flight of adults to better understand the pest's biology and population dynamics in that region. modares.ac.ir
Monitoring of the lesser peachtree borer with pheromone traps allows for the estimation of egg hatch, with insecticide applications recommended approximately 7 to 14 days after the first moths are captured. ncsu.edu
Mating Disruption Technologies and Efficacy Evaluation
Mating disruption is a pest control technique that involves permeating the atmosphere with synthetic pheromones to prevent male insects from locating females for mating. nih.govcnr.itopenagrar.de This leads to a reduction in mating success and, consequently, a suppression of the pest population. A blend containing (E,Z)-3,13-Octadecadienyl acetate is a key component in mating disruption strategies against the leopard moth. researchgate.netsedq.es
Dispenser Technologies and Release Kinetics
The successful implementation of mating disruption relies on the development of effective dispenser technologies that ensure a controlled and sustained release of the pheromone throughout the target pest's flight period. For the leopard moth, various dispenser types have been utilized in research.
One common type of dispenser is a plastic vial containing a liquid formulation of the pheromone blend. sedq.es These vials are made of a permeable material that allows the volatile compounds to be released at a controlled rate. The persistence of such dispensers can be around 150 days, though this can be affected by environmental factors such as high temperatures and strong winds. sedq.es Polyethylene vials have also been used to dispense the binary blend of (E,Z)-2,13-octadecenyl acetate and (E,Z)-3,13-octadecenyl acetate. researchgate.net For effective mating disruption of the leopard moth, it is recommended to place dispensers in the upper third of the tree. sedq.es
Impact on Reproductive Success and Population Suppression
The efficacy of mating disruption is ultimately measured by its ability to reduce reproductive success and suppress pest populations. Studies on the leopard moth have demonstrated the significant impact of this technique.
In field trials conducted in olive groves in Egypt, the use of mating disruption with a 95:5 blend of (E,Z)-2,13-octadecenyl acetate and (E,Z)-3,13-octadecenyl acetate resulted in a substantial reduction in male moth captures in treated plots compared to control plots (89.3% reduction in 2005 and 82.9% in 2006). researchgate.net More importantly, the application of mating disruption over two consecutive years led to a progressive decrease in the number of active larval galleries per tree in the third year, even without pheromone application. researchgate.net This indicates a clear suppression of the pest population. Furthermore, a significant increase in fruit yield was observed in the pheromone-treated plots. researchgate.net
Similar positive results have been reported in walnut orchards, where mating disruption with commercial products containing this pheromone blend significantly reduced the number of larval entrances on branches compared to control plots. fao.org The reduction in damage was observed to be between 60-70% less than in the control plots, confirming the effectiveness of this technique in suppressing leopard moth populations. fao.org
Interactive Data Table: Efficacy of Mating Disruption for Zeuzera pyrina Control
| Location | Dispenser Technology | Key Findings |
| Olive groves, Egypt researchgate.net | Polyethylene vials with a 95:5 blend of (E,Z)-2,13-octadecenyl acetate and (E,Z)-3,13-octadecenyl acetate. | - 89.3% and 82.9% reduction in male captures in 2005 and 2006, respectively.- Progressive reduction in active larval galleries.- Significant increase in fruit yield. |
| Walnut orchards, Iran fao.org | Commercial dispensers (Isonet® Z, Zeumat Universe®) | - No adult moths captured in pheromone traps in treated plots.- 60-70% reduction in larval entrances on branches compared to control plots. |
| General Recommendation sedq.es | Plastic vial dispensers (e.g., ZEUTEC) | - Recommended density of 300 units per hectare.- Dispensers should be placed in the top third of the tree. |
Mass Trapping as a Control Tactic
Research has shown that mass trapping can be an effective method for controlling Z. pyrina. areeo.ac.irareeo.ac.iriobc-wprs.org In walnut orchards, the use of pheromone traps for mass trapping has been reported as a successful control method. areeo.ac.ir Studies have explored ways to enhance the efficiency of mass trapping, including the investigation of trap color, type, and size. areeo.ac.ir
One innovative approach has been the integration of pheromone traps with light traps. A study conducted in walnut orchards demonstrated that a combined treatment of a pheromone trap and a light source captured significantly more male leopard moths than either trap type used alone. areeo.ac.ir This suggests that a multimodal approach can significantly increase the efficacy of mass trapping programs for this pest. The density of traps is a key parameter, with one study suggesting 8 traps per hectare for mass trapping of the leopard moth. evergreengrowers.com Another study in walnut orchards in Portugal showed that mass trapping with 5 to 8 traps per hectare significantly reduced the percentage of infested trees compared to an untreated control plot. iobc-wprs.org
Integration within Comprehensive Integrated Pest Management (IPM) Programs
(E,Z)-3,13-Octadecadienyl acetate, a key insect sex pheromone, is a valuable tool within Integrated Pest Management (IPM) programs. medchemexpress.cominvivochem.comcaltagmedsystems.co.uk IPM is an ecosystem-based strategy that focuses on the long-term prevention of pests and their damage through a combination of techniques such as biological control, habitat manipulation, modification of cultural practices, and the use of resistant varieties. umn.edufar.org.nz The integration of pheromones like (E,Z)-3,13-octadecadienyl acetate aligns with the core principles of IPM by offering a targeted and more environmentally conscious approach to pest control. battelle.orgoup.com
These programs utilize a variety of tactics to manage pest populations while minimizing risks to human health and the environment. umn.edunsw.gov.au Pheromones are primarily employed for monitoring pest populations and for mating disruption. groworganic.comusda.gov In mating disruption, a target area is saturated with the synthetic pheromone, which confuses the male insects and prevents them from locating females, thereby disrupting the reproductive cycle. usda.gov This method is a cornerstone of using (E,Z)-3,13-octadecadienyl acetate for pests such as the lesser peachtree borer. medchemexpress.comusda.gov
Comparison with Conventional Control Methods
The use of (E,Z)-3,13-octadecadienyl acetate and other pheromones in IPM presents several advantages over conventional control methods, which often rely heavily on broad-spectrum insecticides. far.org.nzbattelle.org Conventional pesticides can have unintended consequences, including harm to non-target organisms, environmental contamination, and the development of pesticide resistance in pest populations. battelle.org
In contrast, pheromone-based strategies are highly specific to the target pest, significantly reducing the impact on beneficial insects, such as predators and pollinators, and other wildlife. battelle.orgepa.gov This specificity is a key advantage in maintaining biodiversity within the agricultural ecosystem. Furthermore, because they leverage the natural communication system of the insect, the risk of pests developing resistance is considered to be lower compared to conventional insecticides. nih.gov While the initial cost of pheromone production can be a barrier, advancements in biotechnological production methods, such as using engineered yeast, are helping to make these sustainable pest control options more economically competitive. nih.govnih.gov
Below is a comparative table summarizing the key differences between pheromone-based control and conventional insecticides.
| Feature | Pheromone-Based Control (e.g., (E,Z)-3,13-Octadecadienyl Acetate) | Conventional Insecticides |
| Mode of Action | Disrupts mating behavior or attracts pests to traps. groworganic.comusda.gov | Toxic, acting on the nervous system or other vital functions. |
| Specificity | Highly species-specific, minimal impact on non-target organisms. battelle.org | Often broad-spectrum, affecting a wide range of insects, including beneficial ones. far.org.nz |
| Environmental Impact | Generally low, as they are used in small quantities and are often biodegradable. groworganic.comepa.gov | Can lead to soil and water contamination and harm to wildlife. battelle.org |
| Resistance Development | Lower probability of resistance development. nih.gov | High potential for pests to develop resistance over time. battelle.org |
| Worker Safety | High degree of safety for agricultural workers. | Can pose health risks through exposure during application. |
Environmental and Non-Target Impact Considerations
The environmental profile of (E,Z)-3,13-octadecadienyl acetate and similar pheromones is a significant benefit of their use in IPM. researchgate.net Being naturally occurring compounds or synthetic equivalents, they are generally considered to have a low impact on the environment. groworganic.comherts.ac.uk They are released in very small amounts and are expected to have no adverse effects on mammals, birds, or aquatic organisms. epa.gov
Stability and Formulation Research for Field Longevity
A critical aspect of the successful application of (E,Z)-3,13-octadecadienyl acetate in the field is its stability and the longevity of its release from dispensers. The effectiveness of mating disruption and monitoring relies on a consistent release of the pheromone over an extended period. researchgate.net However, the chemical nature of pheromones makes them susceptible to degradation from environmental factors such as UV light and oxidation. researchgate.net
To address this, significant research has been dedicated to developing advanced formulations that protect the pheromone and control its release rate. researchgate.netgoogle.com These formulations aim to provide a steady emission of the active ingredient, ensuring its presence in the field throughout the target pest's flight and mating period. scispace.com
Various materials and techniques are being explored for creating effective dispensers:
Polymer Matrices: Entrapping the pheromone within a polymer matrix can protect it from degradation and allow for a slow, controlled release. researchgate.net
Sol-Gel Matrices: Sol-gel technology offers a way to create silica-based matrices that are environmentally safe and can be tailored to provide a near-constant release rate over several weeks. researchgate.net
Microencapsulation: This involves enclosing the pheromone in microscopic capsules, which can then be sprayed onto crops, providing a controlled release as the capsules break down.
The table below details research findings on different formulation strategies aimed at enhancing the field longevity of pheromones.
| Formulation Technology | Key Features | Research Findings |
| Sol-Gel Dispenser | Protects pheromone from oxidation and UV degradation; allows for adjustable release rates. researchgate.net | Demonstrated a nearly constant release rate for several days in field conditions. researchgate.net |
| Polymer Matrix | Provides a physical barrier to protect the active ingredient and control diffusion. researchgate.net | Plays a significant role in the success of pheromone-based control by ensuring longevity. researchgate.net |
| Paraffin-Based Matrix | A biodegradable, flowable formulation that adheres to plants and protects labile pheromone molecules. nih.gov | Successfully used for the mating disruption of Helicoverpa armigera, controlling the gradual release of the pheromone. nih.gov |
| Crystalline Mineral Substrate | Mechanically and physically strong with excellent shape retention; can be fired to alter release characteristics. google.com | Provides a durable, sustained-release formulation that is not significantly affected by air temperature. google.com |
Continued advancements in formulation science are crucial for improving the efficacy and economic viability of using (E,Z)-3,13-octadecadienyl acetate and other pheromones in large-scale agricultural settings. battelle.org
Structure Activity Relationship Sar Studies of E,z 3,13 Octadecadienyl Acetate and Its Stereoisomers
Influence of Double Bond Geometry (E/Z) and Position on Biological Activity
The spatial arrangement of substituents around the double bonds (E/Z isomerism) and the location of these bonds along the fatty acid-derived chain are fundamental to the molecule's function as a species-specific attractant. nih.govpsu.edu Research on clearwing moths, such as the lesser peachtree borer (Synanthedon pictipes) and the peachtree borer (Sanninoidea exitiosa), provides a clear example of this principle.
(E,Z)-3,13-Octadecadienyl acetate (B1210297) is the primary sex pheromone component isolated from the female lesser peachtree borer and is a powerful attractant for males of that species. nih.govpsu.edumedchemexpress.com In contrast, the female peachtree borer utilizes the (Z,Z)-3,13-octadecadienyl acetate isomer as its main pheromone component. nih.govpsu.edu Field bioassays have demonstrated that males of each species are strongly attracted to their respective pheromone isomers. nih.govpsu.edu
This specificity is so pronounced that the "wrong" isomer can act as an antagonist. For instance, peachtree borer males show no response to the synthesized (E,Z)-isomer. nih.govpsu.edu Conversely, the response of lesser peachtree borer males is significantly inhibited by even minute quantities of the (Z,Z)-isomer. nih.govpsu.edu This demonstrates that the geometry of the double bond at the 3-position is a key determinant for species recognition and reproductive isolation between these two closely related species.
The position of the double bonds is equally critical. While (E,Z)-3,13-octadecadienyl acetate is a key component for the lesser peachtree borer, other species utilize isomers with different double bond locations. acs.org For example, (E,Z)-2,13-octadecadienyl acetate is a key pheromone component for the leopard moth (Zeuzera pyrina). acs.orgpherobase.com The synthesis and analysis of various positional isomers, such as 2,13- and 3,13-octadecadienals, have been crucial in developing reliable methods to determine the exact structure of natural pheromones, underscoring the importance of double bond position for biological function. researchgate.net
Table 1: Species-Specific Attraction to Stereoisomers of 3,13-Octadecadienyl Acetate
| Species | Primary Pheromone Component | Response to (E,Z)-isomer | Response to (Z,Z)-isomer | Reference |
|---|---|---|---|---|
| Lesser Peachtree Borer (Synanthedon pictipes) | (E,Z)-3,13-Octadecadienyl acetate | Strong Attraction | Inhibitory | nih.gov, psu.edu |
| Peachtree Borer (Sanninoidea exitiosa) | (Z,Z)-3,13-Octadecadienyl acetate | No Response | Strong Attraction | nih.gov, psu.edu |
| Leopard Moth (Zeuzera pyrina) | (E,Z)-2,13-Octadecadienyl acetate | Not Primary | Not Primary | acs.org, pherobase.com |
Role of Minor Isomeric Components in Pheromone Blend Efficacy
The effectiveness of a pheromone signal often relies not on a single compound but on a precise blend of components, where minor isomers can act as synergists or antagonists. nih.gov In the case of the lesser peachtree borer, the purity of the (E,Z)-3,13-octadecadienyl acetate signal is paramount.
Field studies have shown that the presence of the (Z,Z)-3,13-octadecadienyl acetate isomer can significantly disrupt the attraction of S. pictipes males. nih.govpsu.edu Even a 1% concentration of the (Z,Z)-isomer in a synthetic blend of the (E,Z)-isomer was found to cause significant inhibition of male response. nih.govpsu.edu This antagonistic effect highlights the high sensitivity and specificity of the male's olfactory system.
However, the inhibitory effect is not always absolute and can be dose-dependent. One study noted that while pure (E,Z)-ODDA was most effective for trapping lesser peachtree borer males, some males were still captured in traps baited with blends containing up to a 50:50 ratio of the Z,Z and E,Z isomers. oup.com This suggests that while the (Z,Z) isomer is inhibitory, it does not cause complete cessation of attraction at all concentrations, indicating a complex interaction within the olfactory system. oup.com In contrast, for the peachtree borer, low concentrations of the (E,Z)-isomer in the primary (Z,Z) signal did not appear to interfere with the male response. nih.gov This differential response to minor components serves as a crucial mechanism for maintaining reproductive isolation between species that may share common pheromone components. nih.govpsu.edu
Table 2: Inhibitory Effects of Minor Isomeric Components on Male Moth Attraction
| Target Species | Primary Pheromone | Minor Isomer | Concentration of Minor Isomer | Observed Effect on Attraction | Reference |
|---|---|---|---|---|---|
| Lesser Peachtree Borer (S. pictipes) | (E,Z)-3,13-Octadecadienyl acetate | (Z,Z)-3,13-Octadecadienyl acetate | 1% | Significant Inhibition | nih.gov, psu.edu |
| Peachtree Borer (S. exitiosa) | (Z,Z)-3,13-Octadecadienyl acetate | (E,Z)-3,13-Octadecadienyl acetate | Low | No Interference | nih.gov |
Receptor Binding and Ligand-Receptor Interactions (Theoretical and Experimental Approaches)
The perception of pheromones like (E,Z)-3,13-octadecadienyl acetate at the molecular level involves a sophisticated interplay between the pheromone molecule (ligand), pheromone-binding proteins (PBPs), and olfactory receptors (ORs) located on the antennae of the male moth. nih.gov While specific binding studies for (E,Z)-3,13-octadecadienyl acetate are not detailed in the provided literature, the general principles of insect olfaction provide a strong theoretical framework.
Experimental Approaches: Experimental work on various moth species has established the essential role of PBPs. nih.gov These soluble proteins are abundant in the sensillar lymph and are thought to bind the hydrophobic pheromone molecules upon their entry into the sensillum, solubilizing them and transporting them to the membrane-bound olfactory receptors. nih.gov Techniques such as fluorescence competitive binding assays are used to investigate the binding properties of proteins with pheromone components. mdpi.com Furthermore, electrophysiological assays, like electroantennography (EAG), can prove that a specific pheromone component elicits a distinct response from the insect's antenna. nih.gov
Theoretical and Computational Approaches: Theoretical models propose that the binding of a pheromone to a PBP can induce a conformational change in the protein. nih.gov This ligand-PBP complex then interacts with a specific olfactory receptor neuron. One model suggests that a pH-dependent conformational change in the PBP's C-terminus, upon interaction with the receptor surface, could be involved in receptor activation or ligand release. nih.gov
Computer modeling and molecular docking have become valuable theoretical tools for visualizing how pheromone molecules fit into the binding pockets of receptor proteins. mdpi.commdpi.com These computational methods can predict the binding affinity and specificity, helping to explain why, for example, the (E,Z) isomer is recognized by the lesser peachtree borer's receptor system while the (Z,Z) isomer is not. The precise shape and electronic properties of the (E,Z)-3,13-octadecadienyl acetate molecule are complementary to the binding site of its specific receptor, allowing for a stable and effective ligand-receptor interaction that triggers a neural signal. In contrast, the different three-dimensional shape of the (Z,Z) isomer would result in a poor fit, preventing receptor activation and, in some cases, leading to an inhibitory effect by blocking the receptor site. nih.govjst.go.jp
Future Research Directions and Emerging Technologies
Genomic and Proteomic Insights into Pheromone Reception and Biosynthesis
The molecular machinery behind how insects produce and detect specific pheromones like (E,Z)-3,13-octadecadienyl acetate (B1210297) is a key area of research. Understanding this at a genetic and protein level offers targets for developing highly specific pest management tools.
Biosynthesis: The production of acetate esters, the class of compounds to which (E,Z)-3,13-octadecadienyl acetate belongs, involves a series of enzymatic steps. Transcriptome analysis of the pheromone glands of various moths has been crucial in identifying the genes responsible for this process. For instance, in the Asian corn borer (Ostrinia furnacalis), which uses similar acetate esters, research has identified a suite of candidate genes involved in sex pheromone biosynthesis. nih.govfrontiersin.org The process is often regulated by a Pheromone Biosynthesis-Activating Neuropeptide (PBAN), which initiates a signaling cascade. nih.govfrontiersin.org Research has shown that in species using acetate esters, PBAN signaling is a critical regulatory step. nih.gov A key discovery in the Ostrinia genus was the identification of novel desaturase genes, which are crucial for creating the double bonds in the correct positions on the fatty acid precursor molecule. These genes appear to have arisen from gene duplication and fusion with a retroposon, highlighting the complex evolutionary pathways that lead to new pheromone blends. usda.gov
Reception: For a male moth to respond to a pheromone, it must detect the molecule with extraordinary sensitivity and specificity. This occurs in the antennae, where a cohort of specialized proteins works in concert. Recent studies on the fall webworm (Hyphantria cunea), a pest that utilizes a complex pheromone blend, have used antennal transcriptome analysis to identify these proteins. nih.gov Key protein families involved include:
Odorant Receptors (ORs): Located on the membrane of olfactory receptor neurons, these receptors are responsible for recognizing the pheromone molecule. nih.govnih.gov Functional studies in Ostrinia furnacalis have successfully deorphanized several pheromone receptors, matching them to specific pheromone components. nih.gov
Odorant-Binding Proteins (OBPs): These proteins are found in the sensillum lymph and are thought to capture volatile pheromone molecules and transport them to the ORs. nih.govnih.gov
Sensory Neuron Membrane Proteins (SNMPs): These proteins are also crucial for the detection process, although their exact role is still being fully elucidated. nih.govnih.gov
Odorant-Degrading Enzymes (ODEs): To maintain sensitivity to new pheromone signals, the old signal must be rapidly cleared. ODEs, such as carboxylesterases (CCEs) and cytochrome P450s (CYPs), are responsible for breaking down the pheromone molecules in the antennae. mdpi.com
By comparing the genes expressed in male and female antennae, researchers can pinpoint male-biased receptors and proteins that are likely specialized for detecting female-emitted sex pheromones. nih.govmdpi.com For example, in H. cunea, several male-biased ORs have been identified as strong candidates for sex pheromone receptors. nih.gov
Table 1: Key Protein Families in Pheromone Biosynthesis and Reception
| Protein Family | Function | Research Focus | Relevant Species Example |
|---|---|---|---|
| Desaturases | Introduce double bonds into fatty acid precursors during biosynthesis. | Identifying novel genes to understand the evolution of pheromone blends. | Ostrinia species usda.gov |
| Pheromone Biosynthesis-Activating Neuropeptide (PBAN) | Regulates the initiation of the pheromone production cascade. | Elucidating the molecular mechanism of PBAN signaling. | Ostrinia furnacalis nih.govfrontiersin.org |
| Odorant Receptors (ORs) | Bind to specific pheromone molecules on olfactory neurons to initiate a signal. | Deorphanizing receptors to link them to specific pheromones. | Hyphantria cunea, Ostrinia furnacalis nih.govnih.gov |
| Odorant-Binding Proteins (OBPs) | Solubilize and transport pheromones across the sensillum lymph to receptors. | Characterizing their role in signal transport and specificity. | Hyphantria cunea nih.gov |
| Odorant-Degrading Enzymes (ODEs) | Inactivate pheromone molecules to terminate the signal. | Identifying specific enzymes involved in clearing pheromones. | Ostrinia furnacalis mdpi.com |
Novel Delivery Systems for Pheromone Application
The practical effectiveness of pheromones in pest control hinges on how they are released into the environment. The ideal dispenser should provide a consistent release rate over a prolonged period, be biodegradable, and be cost-effective. nih.gov Traditional dispensers like rubber septa are being succeeded by more advanced technologies. ecocenter.md
Emerging delivery systems include:
Microencapsulation: Pheromones can be enclosed in microscopic polymer capsules, such as polyurea microcapsules, which provide a controlled, slow release over several weeks. researchgate.net
Nanofibers: Electrospinning can be used to create organic nanofibers or mesofibers loaded with pheromones. nih.govresearchgate.net These fibers offer a large surface area for consistent release and can be made from biodegradable polymers. Research has demonstrated their effectiveness for periods of up to seven weeks in field conditions. nih.gov
Precision Fermentation: A significant breakthrough involves using metabolically engineered yeast, such as Yarrowia lipolytica, as cellular factories to produce pheromones. This bio-fermentation process is expected to dramatically lower production costs, making pheromone-based control viable for large-scale row crops, not just high-value specialty crops. europeandissemination.eu
Plant-Based Production: Another innovative approach involves genetically modifying oilseed crops, like Camelina, to produce insect pheromones directly in their seeds. This method holds the promise of creating a low-cost and scalable production pipeline for these valuable compounds. unl.edu
These novel systems aim to make pheromone application more efficient, often allowing for mechanical deployment with conventional sprayers or drones, thus reducing labor costs and integrating seamlessly into modern farming practices. nih.goveuropeandissemination.eu
Advanced Computational Modeling in Pheromone Discovery and Design
Computational modeling is becoming an indispensable tool in pheromone research, accelerating the pace of discovery and optimizing the design of synthetic attractants. nih.govfigshare.com
Pheromone Discovery: Instead of relying solely on traditional chemical analysis of insect glands, computational approaches can help predict potential pheromone structures. By modeling the interactions between candidate molecules and the 3D structures of their corresponding odorant receptors, researchers can screen virtual libraries of compounds to identify those most likely to be active. This is analogous to computational methods used in pharmaceutical drug discovery. nih.gov
Understanding Transduction: Biophysical models of the entire pheromone transduction cascade, from the molecule's journey through the sensillum lymph to the generation of a nerve impulse, are being developed. nih.gov These models can simulate dose-response curves and the kinetics of second messengers, offering deep insights into how the olfactory system functions and predicting the roles of different ion channels at varying pheromone concentrations. nih.gov
"Data-Driven" Approaches: The concept of using "data-driven" deep learning models, particularly Convolutional Neural Networks, is emerging. mdpi.com By training these models on vast datasets of known pheromones and their biological activities, it may become possible to discover intricate patterns and design novel, highly effective semiochemicals that might not be found in nature. This shifts the paradigm from simple imitation to proactive, intelligent design. europawire.eu Ant tracking algorithms, which simulate the pheromone-laying behavior of ants to find optimal paths, serve as an early example of how bio-inspired computational techniques can be applied to complex problems. mdpi.com
Development of Next-Generation Pheromone-Based Pest Control Tools
The convergence of advanced pheromone production, novel delivery systems, and computational insights is paving the way for the next generation of pest control solutions that are smarter, more targeted, and more sustainable. unl.edu
Enhanced Mating Disruption: By combining cost-effective pheromone production (e.g., via fermentation) with advanced delivery systems like nanofibers or microcapsules, mating disruption can become a primary control method for major agricultural pests in row crops like corn and soy. europeandissemination.euunl.edu This moves the technology beyond its traditional use in orchards and vineyards. europeandissemination.eu
Smart Trapping and Monitoring: The integration of pheromone traps with Internet of Things (IoT) technology is creating a new frontier in pest surveillance. "Smart traps" equipped with high-resolution cameras and sensors can automatically identify and count target insects. youtube.com This data is transmitted to the cloud, where machine learning algorithms can analyze population dynamics and, when combined with climate data, predict the optimal timing for control measures, sending alerts directly to a farmer's mobile device. youtube.com This approach replaces manual trap checks and enables precision pest management, reducing unnecessary pesticide applications. umd.eduplantarchives.org
Proactive, AI-Driven Design: The future of pest control lies in proactive design rather than reactive screening. europawire.eu Bayer's CropKey R&D framework, which uses AI to design molecules, exemplifies this shift. By harnessing AI, researchers can design crop protection agents, including pheromone analogues, that are tailored to specific biological targets, optimizing for efficacy, safety, and sustainability from the very beginning of the development process. europawire.eu
These next-generation tools represent a move towards a more holistic and data-driven Integrated Pest Management (IPM) system, where species-specific, non-toxic pheromones play a central role in ensuring global food security while protecting biodiversity. europeandissemination.euplantarchives.org
Q & A
Q. What are the primary natural sources of (E,Z)-3,13-Octadecadienyl acetate, and how is it extracted for laboratory studies?
(E,Z)-3,13-Octadecadienyl acetate is a sex pheromone predominantly isolated from female Synanthedon species, such as the Lesser Peachtree Borer (Synanthedon pictipes). Extraction methods include solvent-based techniques (e.g., hexane rinses of pheromone glands) or solid-phase microextraction (SPME) for volatile collection . Gas chromatography-mass spectrometry (GC-MS) is typically employed to confirm purity and structural identity, with comparisons to synthetic standards .
Q. What spectroscopic and chromatographic techniques are used to characterize (E,Z)-3,13-Octadecadienyl acetate?
Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is critical for determining double-bond geometry (E/Z configuration), while Fourier-transform infrared (FTIR) spectroscopy identifies functional groups like acetate esters. High-resolution GC-MS with chiral columns distinguishes stereoisomers, such as (Z,Z)-3,13-Octadecadienyl acetate, which co-elutes in some natural extracts .
Q. How is the biological activity of (E,Z)-3,13-Octadecadienyl acetate validated in behavioral assays?
Electroantennography (EAG) measures antennal responses in target insects (e.g., male Synanthedon moths), and wind-tunnel assays quantify attraction thresholds. Field trials use delta traps baited with synthetic pheromone blends to assess capture rates compared to controls .
Advanced Research Questions
Q. What synthetic routes optimize the production of (E,Z)-3,13-Octadecadienyl acetate with high stereochemical purity?
The Hoskovec method (1990) remains foundational: a Wittig reaction between (Z)-13-octadecenyl triphenylphosphonium ylide and 3-oxohexanal, followed by acetylation. Recent advances use palladium-catalyzed cross-coupling to reduce byproducts. Purity (>98%) is achieved via silica gel chromatography or recrystallization, with GC-FID validation .
Q. How do structural analogs of (E,Z)-3,13-Octadecadienyl acetate influence receptor binding specificity in Lepidoptera?
Structure-activity relationship (SAR) studies substitute double-bond positions (e.g., 2,13 vs. 3,13) or ester groups (acetate vs. alcohol). Electrophysiological recordings from sensilla trichodea reveal that (E,Z)-2,13-Octadecadienyl acetate (a minor component in Synanthedon spp.) exhibits lower affinity, highlighting the 3,13-configuration’s importance .
Q. What ecological risks are associated with deploying (E,Z)-3,13-Octadecadienyl acetate in integrated pest management (IPM)?
EPA-registered biopesticides containing this compound require ecotoxicological assessments under FIFRA guidelines. Studies focus on non-target arthropod exposure (e.g., pollinators) and biodegradation rates in soil (half-life <7 days under aerobic conditions). Field trials in olive orchards demonstrate reduced nontoxic effects when combined with UV-light traps .
Q. How can pheromone blend ratios enhance field efficacy against Synanthedon species?
Binary blends (e.g., 95:5 ratio of (E,Z)-2,13- and (E,Z)-3,13-Octadecadienyl acetates) mimic natural pheromone profiles. Dose-response experiments in Paysandisia archon show synergistic attraction when combined with (E,Z)-3,13-Octadecadien-1-ol, a secondary component in male gland extracts .
Data Contradictions and Resolution
Q. Why do some studies report conflicting attraction thresholds for (E,Z)-3,13-Octadecadienyl acetate in field trials?
Variability arises from geographic strain differences in pheromone receptor sensitivity. For example, European Synanthedon tipuliformis populations show higher responsiveness to (Z,Z)-3,13-Octadecadienyl acetate than Asian strains. Standardizing synthetic purity (>95%) and trap placement (height, wind exposure) mitigates discrepancies .
Q. How do analytical challenges in distinguishing (E,Z)-3,13-Octadecadienyl acetate from its isomers impact data interpretation?
Co-elution of (E,Z)-3,13 and (Z,Z)-3,13 isomers on nonpolar GC columns can lead to false positives. Chiral stationary phases (e.g., β-cyclodextrin) or derivatization with dimethyl disulfide resolve overlaps. Cross-validation via NMR or high-resolution MS (HRMS) is recommended for critical studies .
Methodological Recommendations
- Synthesis: Prioritize catalytic asymmetric synthesis to minimize stereochemical impurities.
- Field Trials: Use randomized block designs with ≥3 replicates to account for environmental variability.
- Toxicity Screening: Follow OECD 213 (honeybee acute contact) and OECD 307 (soil degradation) protocols for regulatory compliance .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
